N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. Key structural elements include:
- 3-(3-Methoxyphenyl) substituent: A meta-methoxy phenyl group attached to the triazole ring, which may enhance electron-donating properties and influence binding interactions.
- Ethoxyethyl linker: A flexible chain connecting the pyridazine ring to the acetamide group.
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-6-8-17(9-7-16)14-21(29)24-12-13-31-22-11-10-20-25-26-23(28(20)27-22)18-4-3-5-19(15-18)30-2/h3-11,15H,12-14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDYUYCYMPJSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Triazolopyridazine Derivatives
a. N-((6-Methoxy-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)-2-(6-Oxo-1,6-Dihydropyridazin-1-yl)Acetamide ()
- Structural Differences :
- Methoxy group at position 6 of the pyridazine ring (vs. 3-methoxyphenyl on the triazole in the target compound).
- Acetamide side chain includes a pyridazinyl group (vs. p-tolyl).
- Implications: The 6-methoxy group may reduce ring reactivity compared to the electron-rich 3-methoxyphenyl substituent.
b. 2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine ()
- Structural Differences: 4-Methoxyphenyl substituent (para vs. meta in the target compound). Ethanolamine side chain (vs. ethoxyethyl-p-tolylacetamide).
- Implications :
Side Chain Variations: Acetamide Derivatives
a. 2-(4-Ethoxyphenyl)-N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide ()
- Structural Differences :
- Ethoxyphenyl (vs. p-tolyl) in the acetamide group.
- 3-Methyl substituent on the triazole ring (vs. 3-methoxyphenyl).
- Methyl substituents on the triazole may reduce steric hindrance compared to bulkier methoxyphenyl groups .
Research Findings and Implications
- Electronic Effects : Methoxy groups (meta vs. para) modulate electron density, affecting interactions with enzymatic targets (e.g., kinases or GPCRs) .
- Lipophilicity : The p-tolyl group in the target compound likely enhances membrane permeability compared to ethoxyphenyl or pyridazinyl analogs .
- Toxicity Considerations : Compounds with primary amines (e.g., ) may pose higher reactivity risks, whereas acetamide derivatives (e.g., target compound) are generally more stable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
